[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine
CAS No.:
Cat. No.: VC16945548
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol
* For research use only. Not for human or veterinary use.
amine -](/images/structure/VC16945548.png)
Specification
Molecular Formula | C10H19N3 |
---|---|
Molecular Weight | 181.28 g/mol |
IUPAC Name | 1-(3-tert-butyl-1-methylpyrazol-4-yl)-N-methylmethanamine |
Standard InChI | InChI=1S/C10H19N3/c1-10(2,3)9-8(6-11-4)7-13(5)12-9/h7,11H,6H2,1-5H3 |
Standard InChI Key | IWYQKKITOREYFX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=NN(C=C1CNC)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine is C<sub>11</sub>H<sub>21</sub>N<sub>3</sub>, with a molecular weight of 195.31 g/mol. The pyrazole core provides a planar, aromatic structure, while the tert-butyl group introduces steric bulk, influencing solubility and reactivity . The methylamine side chain enhances polarity, potentially improving aqueous solubility compared to non-aminated analogues .
Key structural features include:
-
Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties that facilitate interactions with biological targets.
-
tert-Butyl group: A branched alkyl substituent that increases lipophilicity, potentially enhancing membrane permeability.
-
Methylamine moiety: A primary amine that may participate in hydrogen bonding or serve as a site for further chemical modifications .
Physicochemical properties inferred from analogues suggest moderate water solubility (~10–50 mg/mL) and a pKa of approximately 9.5 for the amine group, making it predominantly protonated under physiological conditions .
Synthesis and Chemical Reactivity
The synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine likely follows multi-step protocols common to pyrazole derivatives. A plausible route involves:
-
Pyrazole ring formation: Cyclocondensation of hydrazine with a 1,3-diketone precursor to generate the 1-methyl-3-tert-butylpyrazole scaffold.
-
Side-chain introduction: Alkylation of the pyrazole’s C4 methyl group with a bromomethylamine derivative, followed by methylation of the amine.
This compound’s reactivity is dominated by:
-
Nucleophilic amine group: Participates in acylation, sulfonation, or alkylation reactions.
-
Electrophilic pyrazole ring: Susceptible to electrophilic aromatic substitution at the C5 position .
Comparative data for similar compounds is provided in Table 1.
Table 1: Structural and Reactivity Comparison with Analogues
Compound Name | Key Substituents | Reactivity Hotspots | Bioactivity |
---|---|---|---|
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methylamine | C3: tert-butyl; C1: methyl; C4: methylamine | Amine group, C5 position | Under investigation |
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine | C3: iodine; C4: tert-butylamine | Iodine (nucleophilic substitution), amine | Antimicrobial, anti-inflammatory |
3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | C3: tert-butyl; C1: p-tolyl | C5 amine, aryl group | Receptor modulation |
Biological Activity and Mechanism
Pyrazole derivatives exhibit broad bioactivity, often mediated by interactions with enzymes or receptors. For (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine, potential mechanisms include:
-
Enzyme inhibition: The planar pyrazole ring may bind to ATP pockets in kinases, as seen in analogues like 3-tert-butylpyrazole derivatives.
-
Receptor agonism/antagonism: Tert-butyl groups enhance hydrophobic interactions with lipid-rich receptor domains, as demonstrated in thrombopoietin mimetics .
In vitro studies of related compounds show IC<sub>50</sub> values in the micromolar range against inflammatory mediators (e.g., COX-2), suggesting possible anti-inflammatory applications.
Pharmacological Applications
While direct data on this compound is scarce, structural parallels to patented therapeutics imply potential uses:
-
Oncology: Pyrazole-based kinase inhibitors (e.g., c-Met inhibitors) often feature tert-butyl groups for improved target binding .
-
Immunology: Amine-containing pyrazoles modulate cytokine production, as observed in interleukin-1β inhibitors .
-
Infectious diseases: Methylamine side chains enhance penetration into bacterial membranes, a trait exploited in antimicrobial agents.
Challenges and Future Directions
Current limitations include:
-
Synthetic complexity: Multi-step synthesis reduces scalability; flow chemistry approaches could optimize yields .
-
Structural optimization: Modifying the tert-butyl group’s size may balance lipophilicity and solubility.
Ongoing research priorities should focus on:
-
Target identification: High-throughput screening against disease-relevant protein libraries.
-
ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume